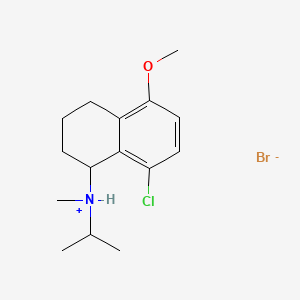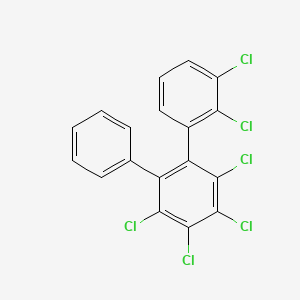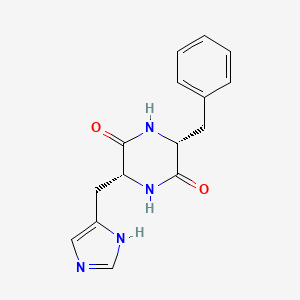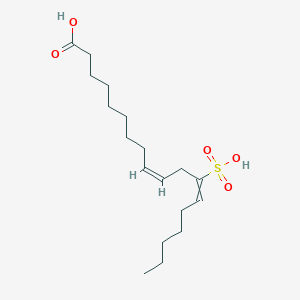
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- is a sulfonated fatty acid derivative. It is a modified form of linoleic acid, which is a polyunsaturated omega-6 fatty acid commonly found in various vegetable oils. The sulfonation at the 12th position introduces a sulfonic acid group, making it more hydrophilic compared to its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- typically involves the sulfonation of linoleic acid. This can be achieved through the reaction of linoleic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- can be achieved through continuous flow reactors where linoleic acid is continuously fed into a reactor containing the sulfonating agent. This method ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: Reduction of the sulfonic acid group can yield the corresponding sulfide or thiol derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
- Various sulfonate esters or amides from substitution reactions.
Epoxides: and from oxidation.
Sulfides: or from reduction.
Aplicaciones Científicas De Investigación
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions due to its amphiphilic nature.
Biology: Studied for its role in cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mecanismo De Acción
The mechanism of action of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- involves its interaction with cell membranes and proteins. The sulfonic acid group enhances its solubility in aqueous environments, allowing it to interact with membrane lipids and proteins more effectively. This interaction can modulate membrane fluidity and influence various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic acid: The parent compound, lacking the sulfonic acid group.
9,12-Octadecadienoic acid: Another derivative with different functional groups.
Sulfonated fatty acids: A broader class of compounds with similar sulfonic acid modifications.
Uniqueness
The presence of the sulfonic acid group at the 12th position makes 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- more hydrophilic and reactive compared to its parent compound, linoleic acid. This unique modification enhances its solubility and reactivity, making it valuable in various applications where traditional fatty acids may not be suitable.
Propiedades
Número CAS |
68201-84-3 |
|---|---|
Fórmula molecular |
C18H32O5S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
(9Z)-12-sulfooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O5S/c1-2-3-4-11-14-17(24(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,19,20)(H,21,22,23)/b12-9-,17-14? |
Clave InChI |
BLYFBIUJESJYLP-VOBDGNOHSA-N |
SMILES isomérico |
CCCCCC=C(C/C=C\CCCCCCCC(=O)O)S(=O)(=O)O |
SMILES canónico |
CCCCCC=C(CC=CCCCCCCCC(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)


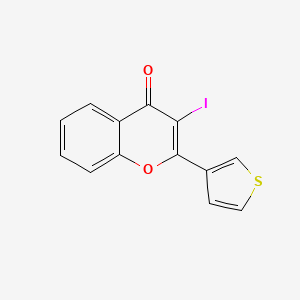
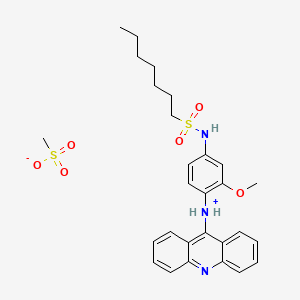
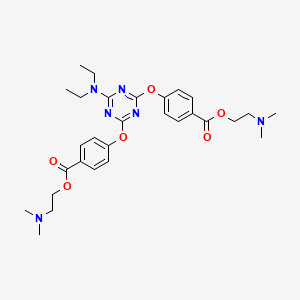
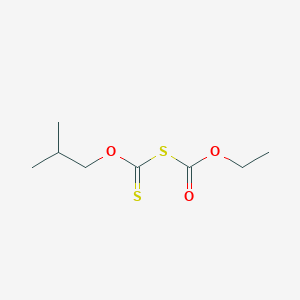


![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
